molecular formula C17H14O4 B2528088 2-[(2-Ethoxyphenyl)methylene]-6-hydroxy-benzofuran-3-one CAS No. 623122-68-9

2-[(2-Ethoxyphenyl)methylene]-6-hydroxy-benzofuran-3-one

Cat. No.: B2528088
CAS No.: 623122-68-9
M. Wt: 282.29 g/mol
InChI Key: UYRWFUSYCUAJGS-UHFFFAOYSA-N
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Description

(2Z)-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a synthetic benzofuranone derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a Z-configured benzylidene group at the 2-position, a structural motif common to a class of molecules studied for their diverse biological activities. Benzofuran derivatives are extensively investigated as core scaffolds for developing novel therapeutic agents due to their wide range of potential bioactivities, which include anti-tumor, antibacterial, anti-oxidative, and anti-viral properties (RSC Adv., 2019, 9, 27510-27540). The specific substitution pattern with a 2-ethoxy group and a 6-hydroxy group makes this compound a valuable intermediate for structure-activity relationship (SAR) studies, particularly in the search for new anti-inflammatory and anticancer agents. Researchers utilize this chemical as a key building block in organic synthesis and as a pharmacophore in drug discovery projects aimed at molecular targets such as enzymes and receptors. Its mechanism of action is often associated with interactions through hydrogen bonding and hydrophobic forces, potentially modulating pathways involved in oxidative stress and cellular proliferation. (2Z)-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is provided for laboratory research purposes only. It is strictly not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

623122-68-9

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

2-[(2-ethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C17H14O4/c1-2-20-14-6-4-3-5-11(14)9-16-17(19)13-8-7-12(18)10-15(13)21-16/h3-10,18H,2H2,1H3

InChI Key

UYRWFUSYCUAJGS-UHFFFAOYSA-N

solubility

not available

Origin of Product

United States

Biological Activity

(2Z)-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one, also known by its CAS number 623122-68-9, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (2Z)-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is C17H14O4C_{17}H_{14}O_{4} with a molecular weight of 282.29 g/mol. The compound features a benzofuran core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₇H₁₄O₄
Molecular Weight282.29 g/mol
CAS Number623122-68-9

Antioxidant Activity

Research indicates that compounds similar to (2Z)-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one exhibit significant antioxidant properties. These properties are attributed to the presence of hydroxyl groups that can scavenge free radicals, reducing oxidative stress in cells.

Anti-inflammatory Properties

Studies have shown that benzofuran derivatives can inhibit pro-inflammatory cytokines and enzymes, suggesting potential use in treating inflammatory diseases. The mechanism often involves the modulation of signaling pathways related to inflammation, such as NF-kB.

Anticancer Activity

The compound has been investigated for its anticancer properties. A study highlighted the ability of similar benzofuran derivatives to induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.

The biological activity of (2Z)-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is primarily mediated through:

  • Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound potentially interacts with cellular receptors, altering downstream signaling pathways.
  • Antioxidative Mechanisms : By scavenging free radicals, it protects cellular components from oxidative damage.

Study 1: Antioxidant and Anti-inflammatory Effects

A study published in Phytochemistry examined the effects of related benzofuran compounds on oxidative stress markers in vitro. Results indicated a significant reduction in malondialdehyde levels and an increase in glutathione levels, suggesting strong antioxidant activity .

Study 2: Cytotoxicity Against Cancer Cells

In a recent investigation, (2Z)-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one was tested against various cancer cell lines. The compound demonstrated IC50 values in the micromolar range, indicating potent cytotoxic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzylidene Ring

The benzylidene substituent significantly impacts physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Substituent Effects on Key Properties
Compound Name (Z-configuration) Benzylidene Substituent Molecular Weight Melting Point (°C) Notable NMR Shifts (δ, ppm) Biological Activity References
Target Compound 2-ethoxy ~282.3* N/A N/A N/A
SR-F-125 () 2-chloro-6-fluoro 289.0073 N/A 1H: δ 11.43 (OH), 7.73 (Ar-H); 13C: δ 182.33 (C=O) ER stress inhibitor
6y () 3-hydroxy-4-methoxy 269.0455 254.9–255.5 1H: δ 11.14 (OH), 7.61 (Ar-H) N/A
() 2,4-dichloro 307.126 N/A N/A N/A
() 4-methoxy-7-methyl ~286.3* N/A N/A N/A
() 5-bromo-2-hydroxy 490.70 182–183 1H: δ 9.91 (OH), 7.93 (Ar-H) Trypanocidal activity
() 4-fluoro 413.80 180–181 ¹³C: δ 191.29 (C=O), 116.49 (C-F) Trypanocidal activity

*Molecular weights inferred from substituents.

Key Observations :

  • Electron-withdrawing groups (EWGs) : Halogenated analogs (e.g., SR-F-125, ) exhibit higher molecular weights and often lower solubility. The 2-chloro-6-fluoro substitution in SR-F-125 correlates with endoplasmic reticulum inhibitory activity .
  • Hydroxy/methoxy substitutions : Compound 6y (3-hydroxy-4-methoxy) shows a high melting point (>250°C), likely due to intermolecular hydrogen bonding .
  • Biological activity: Brominated () and fluorinated () derivatives demonstrate trypanocidal effects, suggesting halogenation enhances antiparasitic activity.

Substituent Variations on the Benzofuran Core

Modifications at C6/C7 influence electronic properties and steric effects:

Table 2: Core Modifications
Compound Name (Z-configuration) Core Substituent Impact on Properties References
Target Compound 6-hydroxy Enhances hydrogen bonding potential
() 6-hydroxy, 7-methyl Methyl group increases hydrophobicity
() 6-hydroxy, 4-methyl Steric hindrance alters binding interactions
() 6-hydroxy (parent) Baseline for comparison

Key Observations :

  • Hydroxyl groups : The 6-hydroxy group is conserved across most analogs, crucial for hydrogen bonding with biological targets.
  • Methyl groups : Addition of methyl groups (e.g., C7 in ) may improve membrane permeability but reduce solubility.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2Z)-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one, and how can purity be optimized?

  • Methodology : The compound is synthesized via base-catalyzed condensation of 6-hydroxy-1-benzofuran-3(2H)-one with 2-ethoxybenzaldehyde. Typical conditions involve refluxing in ethanol or methanol with NaOH or K₂CO₃ as the base. Purification is achieved via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
  • Critical Parameters :

  • Base strength affects reaction rate and byproduct formation.
  • Solvent polarity influences yield and Z/E isomer ratio.
    • Data Table :
BaseSolventTemp (°C)Yield (%)Purity (HPLC)
NaOHEthanol807298.5
K₂CO₃Methanol656897.2

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and confirming the Z-configuration?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm the benzylidene proton (δ 7.8–8.2 ppm, singlet) and ethoxy group (δ 1.4–1.5 ppm, triplet). NOESY detects spatial proximity between the ethoxy group and benzofuran ring, confirming the Z-configuration .
  • IR : Stretching vibrations at 1670–1690 cm⁻¹ (C=O), 3200–3400 cm⁻¹ (OH) .
  • MS : Molecular ion peak at m/z 296.1 (C₁₇H₁₄O₄) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize E-isomer formation during synthesis?

  • Methodology :

  • Use polar aprotic solvents (e.g., DMF) to stabilize the transition state favoring the Z-isomer.
  • Lower reaction temperatures (50–60°C) reduce thermal isomerization .
    • Data Contradiction : Some studies report higher Z-selectivity in ethanol (protic solvent) due to hydrogen bonding , while others favor DMF . Resolution requires controlled kinetic studies.

Q. What strategies are employed to elucidate the compound’s mechanism of action in anticancer assays?

  • Methodology :

  • In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.
  • Molecular docking : Simulate interactions with targets like topoisomerase II or tubulin, guided by structural analogs .
  • Pathway analysis : Western blotting to assess apoptosis markers (e.g., caspase-3, Bcl-2) .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Purity validation : Use HPLC to rule out impurities (e.g., E-isomer or oxidation byproducts) affecting activity .
  • Standardized assays : Replicate studies under identical conditions (cell line passage number, serum concentration) .
    • Example Contradiction : Discrepancies in IC₅₀ values may arise from variations in Z/E isomer ratios (undisclosed in some reports).

Q. What computational tools are recommended for predicting reactivity and designing derivatives?

  • Methodology :

  • DFT calculations : Gaussian or ORCA software to model electrophilic sites (e.g., C-6 hydroxyl for sulfonation) .
  • QSAR models : Correlate substituent effects (e.g., ethoxy vs. methoxy) with bioactivity .

Methodological Challenges and Solutions

Q. How can researchers address the compound’s instability under acidic or oxidative conditions?

  • Stabilization Strategies :

  • Store in amber vials at –20°C to prevent photodegradation.
  • Use antioxidants (e.g., BHT) in solution .
    • Degradation Analysis :
  • Monitor via TLC or LC-MS; major degradation products include oxidized quinone derivatives .

Q. What are the best practices for crystallizing the compound for X-ray diffraction studies?

  • Crystallography :

  • Use slow evaporation in ethyl acetate/hexane (1:3) to obtain single crystals.
  • Refine structures using SHELXL (for small molecules) or PHENIX (for macromolecular complexes) .

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